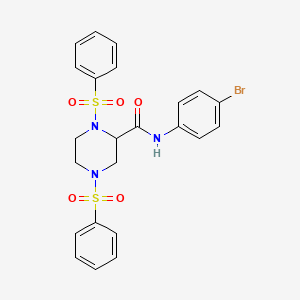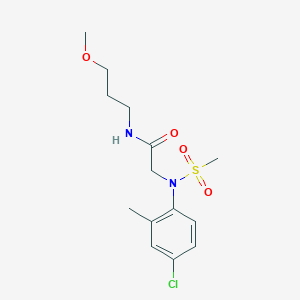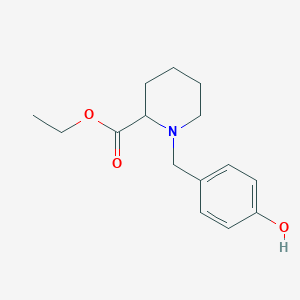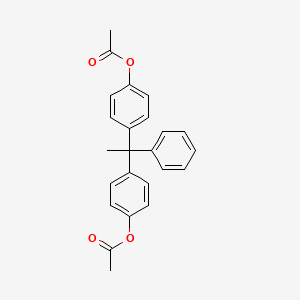![molecular formula C17H23N5O3 B5053256 methyl 2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5053256.png)
methyl 2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'MITOB' and has been found to exhibit promising results in areas such as cancer treatment, biochemistry, and physiology. In
Mechanism of Action
MITOB exerts its effects by inhibiting the activity of complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The increase in ROS levels triggers a cascade of events that ultimately leads to apoptosis in cancer cells. In healthy cells, MITOB has been found to have a protective effect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
MITOB has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit mitochondrial complex I activity, and increase ROS generation. In healthy cells, MITOB has been found to have a protective effect against oxidative stress-induced damage. It has also been found to improve mitochondrial function and metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using MITOB in lab experiments include its specificity for mitochondrial complex I, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, there are also some limitations to using MITOB in lab experiments. These include its potential toxicity, the need for optimization of dosage and treatment duration, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on MITOB. These include further optimization of the synthesis method to obtain a higher yield of the compound, exploration of its potential applications in treating neurodegenerative diseases, and investigation of its mechanism of action in healthy cells. Additionally, further research is needed to fully understand the potential toxicity of MITOB and to optimize dosage and treatment duration for its use in lab experiments.
Conclusion:
In conclusion, MITOB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been extensively studied and optimized, and it has been found to exhibit promising results in areas such as cancer treatment, biochemistry, and physiology. MITOB exerts its effects by inhibiting the activity of mitochondrial complex I, leading to apoptosis in cancer cells and a protective effect against oxidative stress-induced damage in healthy cells. While there are some limitations to using MITOB in lab experiments, there are several future directions for research that could potentially lead to the development of new drugs and treatments.
Synthesis Methods
MITOB can be synthesized through a series of chemical reactions involving 2-hydroxybenzoic acid, cyanuric chloride, and isopropylamine. The process involves the formation of an intermediate compound, which is then reacted with methyl iodide to obtain the final product. The synthesis method of MITOB has been extensively studied and optimized to obtain a high yield of the compound.
Scientific Research Applications
MITOB has been found to exhibit promising results in various scientific research applications. In the field of cancer treatment, MITOB has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. This makes MITOB a potential candidate for developing new anticancer drugs. In biochemistry, MITOB has been used as a tool to study mitochondrial function and metabolism. It has also been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases.
properties
IUPAC Name |
methyl 2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-10(2)18-15-20-16(19-11(3)4)22-17(21-15)25-13-9-7-6-8-12(13)14(23)24-5/h6-11H,1-5H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBTYFFJJKWART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5053211.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5053225.png)

![2,2'-(1,5-naphthalenediyl)bis[N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5053240.png)

![3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5053263.png)

![5,7,9-trimethyl-1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5053276.png)


![N-(3-acetylphenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5053294.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5053301.png)